molecular formula C14H19KN4O3 B6966663 potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate

potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate

Cat. No.: B6966663
M. Wt: 330.42 g/mol
InChI Key: DJTNVEDXIPXLFC-UHFFFAOYSA-M
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Description

Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is a complex organic compound that features a pyrazole ring and an octahydroindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate typically involves multi-step organic reactions. One common approach is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic systems, such as ruthenium-catalyzed hydrogen transfer reactions, can be employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazines for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the pyrazole ring .

Scientific Research Applications

Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signal transduction or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is unique due to its specific combination of a pyrazole ring and an octahydroindole structure. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3.K/c19-13(20)12-7-9-3-1-2-4-11(9)18(12)14(21)15-8-10-5-6-16-17-10;/h5-6,9,11-12H,1-4,7-8H2,(H,15,21)(H,16,17)(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTNVEDXIPXLFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)NCC3=CC=NN3)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19KN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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